8-(2-Fluorophenyl)-8-oxooctanoic acid
Description
Contextual Framework of Fluorinated Organic Compounds in Academic Research
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. nih.gov In drug discovery, for instance, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. tandfonline.com This has led to a surge in the development of fluorinated pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com Academic research continues to explore the nuanced effects of fluorination, seeking to understand how the position and number of fluorine atoms can be used to fine-tune molecular properties for specific applications. nih.govresearchgate.net
Structural Classification and General Significance of Keto-Octanoic Acid Derivatives
8-(2-Fluorophenyl)-8-oxooctanoic acid belongs to the class of keto-octanoic acid derivatives. This structural motif, characterized by an eight-carbon chain containing a ketone and a carboxylic acid, is a versatile scaffold in organic chemistry. Keto acids are important intermediates in various metabolic pathways and have been investigated for their potential as enzyme inhibitors. nih.govmdpi.comresearchgate.net The presence of both a carbonyl group and a carboxylic acid allows for a variety of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules. Research into keto-acid derivatives often focuses on their potential therapeutic applications, including their use as anticancer and antimicrobial agents. mdpi.commdpi.com
Overview of Research Paradigms and Academic Objectives for the Compound
While specific research on this compound is not extensively documented in publicly available literature, the academic objectives for studying such a compound can be inferred from its structural features. The primary research paradigms would likely revolve around its potential as a bioactive molecule. The combination of a fluorinated phenyl ring and a keto-acid side chain suggests that this compound could be a target for several areas of investigation:
Enzyme Inhibition: The keto-acid moiety is a known pharmacophore for inhibiting various enzymes, and the fluorinated phenyl group could enhance this activity or provide selectivity for specific targets. nih.govmdpi.comnih.gov
Medicinal Chemistry Scaffolding: This molecule could serve as a starting point for the synthesis of more complex drug candidates, where the fluorine atom acts as a modulator of pharmacokinetic and pharmacodynamic properties.
Probing Molecular Interactions: The fluorine atom can be used as a sensitive probe for NMR studies to investigate the binding of the molecule to biological targets.
The overarching academic objective would be to synthesize and characterize this compound and its derivatives to evaluate their biological activity and establish structure-activity relationships.
Scope and Organization of the Academic Inquiry
This article provides a detailed examination of this compound, structured to align with a systematic academic inquiry. The following sections will delve into the known and inferred chemical and physical properties of the compound, plausible synthetic routes, and a discussion of its potential research applications based on the current understanding of fluorinated compounds and keto-acid derivatives. The information is presented to serve as a foundational resource for researchers interested in this and related molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898766-58-0 | fluorochem.co.uk |
| Molecular Formula | C14H17FO3 | fluorochem.co.uk |
| Molecular Weight | 252.28 g/mol | fluorochem.co.uk |
| Canonical SMILES | O=C(O)CCCCCCC(=O)c1ccccc1F | fluorochem.co.uk |
| InChI | InChI=1S/C14H17FO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | fluorochem.co.uk |
Synthesis of this compound
A plausible and widely used method for the synthesis of 8-aryl-8-oxooctanoic acids is the Friedel-Crafts acylation. nih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.orgorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
For the synthesis of this compound, the following pathway can be proposed:
Preparation of the Acylating Agent: Suberic acid (octanedioic acid) can be converted to its more reactive mono-acyl chloride derivative. This is typically achieved by reacting suberic acid with a chlorinating agent like thionyl chloride (SOCl₂). The reaction conditions would need to be carefully controlled to favor the formation of the mono-acyl chloride over the di-acyl chloride.
Friedel-Crafts Acylation: The mono-acyl chloride of suberic acid would then be reacted with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govorganic-chemistry.orgbeilstein-journals.org The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, would then attack the electron-rich fluorobenzene ring. The ortho-directing effect of the fluorine atom would favor the formation of the 2-fluoro substituted product.
Work-up and Purification: The reaction mixture would then be quenched, typically with water or a dilute acid, to decompose the catalyst and any remaining reactive species. The product, this compound, would then be extracted and purified using standard techniques such as crystallization or chromatography.
Potential Research Applications
Given the structural characteristics of this compound, its research applications are likely to be in the field of medicinal chemistry and drug discovery.
Enzyme Inhibitors: As previously mentioned, keto-acid derivatives are known to inhibit a variety of enzymes. nih.govmdpi.comresearchgate.net The specific substitution pattern of this compound could lead to selective inhibition of enzymes involved in disease pathways. For example, keto-acids have been investigated as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases. mdpi.comresearchgate.net
Anticancer Agents: The fluorinated phenyl group is a common feature in many anticancer drugs. tandfonline.com The presence of this moiety in this compound suggests that it could be investigated for its cytotoxic activity against cancer cell lines.
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The unique combination of a keto-acid and a fluorinated aromatic ring could impart antimicrobial properties to this molecule.
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the fluorophenyl group, with splitting patterns influenced by the fluorine atom. The aliphatic protons of the octanoic acid chain would appear as a series of multiplets. The carboxylic acid proton would likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ketone and the carboxylic acid. The aromatic carbons would also be visible, with their chemical shifts influenced by the fluorine substituent. The aliphatic carbons of the octanoic acid chain would appear in the upfield region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring, providing a clear indication of its presence and chemical environment.
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl groups of the ketone and the carboxylic acid. The O-H stretch of the carboxylic acid would appear as a broad band. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.28 g/mol ). Fragmentation patterns would likely involve cleavage of the octanoic acid chain.
Structure
3D Structure
Properties
IUPAC Name |
8-(2-fluorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCKVYTNWDIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645344 | |
| Record name | 8-(2-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-58-0 | |
| Record name | 2-Fluoro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 2 Fluorophenyl 8 Oxooctanoic Acid
Strategic Retrosynthesis and Identification of Key Precursors
A retrosynthetic analysis of 8-(2-fluorophenyl)-8-oxooctanoic acid reveals a logical disconnection at the bond between the carbonyl carbon and the aromatic ring. This bond is prime for formation via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This disconnection yields two primary synthons: an electrophilic 2-fluorophenyl group and a nucleophilic eight-carbon chain terminating in a carboxylic acid.
| Target Molecule | Key Disconnection | Synthons |
| This compound | Acyl-Aryl Bond | 2-Fluorophenyl Cation and Octanoyl Carbanion (with a protected carboxylic acid) |
The practical application of this retrosynthetic strategy necessitates the use of stable and reactive synthetic equivalents for these idealized synthons.
Targeted Synthesis of 2-Fluorophenyl Synthons
The 2-fluorophenyl synthon can be realized through several reactive intermediates, primarily as an electrophile for Friedel-Crafts type reactions or as a nucleophile in the form of an organometallic reagent.
Electrophilic Precursors: A common and effective electrophilic precursor is 2-fluorobenzoyl chloride. This can be readily synthesized from the corresponding 2-fluorobenzoic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, often performed in a solvent like benzene (B151609), provides the acyl chloride in good yield. organic-chemistry.org 2-Fluorobenzoyl chloride is a versatile reagent for introducing the 2-fluorobenzoyl group into various molecules. iastate.eduuwindsor.caharvard.edumasterorganicchemistry.com
Nucleophilic Precursors: Alternatively, a 2-fluorophenyl Grignard reagent (2-FC₆H₄MgBr) can be prepared from 2-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comorganic-chemistry.org The formation of Grignard reagents from aryl halides is a well-established method for creating carbon-based nucleophiles. mnstate.edu These organometallic reagents can then react with a suitable eight-carbon electrophile.
Construction of the Octanoic Acid Carbon Chain
The eight-carbon chain precursor must contain a reactive group for the acylation or coupling reaction at one end and a carboxylic acid (or a protected form) at the other. A highly suitable precursor is derived from suberic acid (octanedioic acid).
Monoester Formation: To enable selective reaction at one end, suberic acid is first converted to its monomethyl ester, suberic acid monomethyl ester (monomethyl suberate). researchgate.netresearchgate.net This can be achieved through methods such as partial esterification or by reacting suberic anhydride (B1165640) with methanol. nih.govorganic-chemistry.org
Acyl Chloride Synthesis: The remaining free carboxylic acid of the monoester can then be converted to a more reactive acyl chloride. This is typically accomplished by reacting suberic acid monomethyl ester with thionyl chloride or a similar chlorinating agent. The resulting compound, methyl 7-(chloroformyl)heptanoate, is an ideal electrophilic partner for a Friedel-Crafts reaction with fluorobenzene (B45895).
Modern Reaction Pathways for Compound Elaboration
With the key precursors in hand, modern synthetic methods can be employed to construct the final this compound molecule.
Directed Acylation and Ketone Formation
The formation of the aryl ketone is the pivotal step in this synthesis. Friedel-Crafts acylation is a primary method for this transformation. researchgate.netyoutube.comwikipedia.org
Classical Friedel-Crafts Acylation: In this approach, fluorobenzene is acylated with methyl 7-(chloroformyl)heptanoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The fluorine atom is a deactivating group on the aromatic ring, which can make the reaction more challenging than with activated benzenes. However, Friedel-Crafts acylations of fluorobenzene are known to proceed, often favoring para-substitution due to steric hindrance at the ortho position. mnstate.edusioc-journal.cnnih.gov To achieve the desired ortho-acylation, alternative strategies may be necessary.
Directed Ortho-Metalation (DoM): To overcome the regioselectivity issue of classical Friedel-Crafts acylation, directed ortho-metalation offers a powerful alternative. uwindsor.caharvard.eduresearchgate.netresearchgate.net In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. While fluorine itself is not a strong directing group, other substituents can be employed and later removed. A more direct approach would involve the reaction of a 2-fluorophenyl Grignard reagent with the octanoic acid derivative.
Grignard Reagent-based Synthesis: An alternative route involves the reaction of the 2-fluorophenyl Grignard reagent with a derivative of the octanoic acid chain. For instance, reaction with the acyl chloride of the protected octanoic acid would yield the desired ketone.
The product of the Friedel-Crafts acylation would be methyl 8-(2-fluorophenyl)-8-oxooctanoate.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Fluorobenzene | Methyl 7-(chloroformyl)heptanoate | AlCl₃ | Methyl 8-(4-fluorophenyl)-8-oxooctanoate (major) and Methyl 8-(2-fluorophenyl)-8-oxooctanoate (minor) |
| 2-Fluorophenylmagnesium bromide | Methyl 7-(chloroformyl)heptanoate | Anhydrous Ether, low temperature | Methyl 8-(2-fluorophenyl)-8-oxooctanoate |
Functional Group Interconversions for Carboxylic Acid Derivatization
The final step in the synthesis is the conversion of the methyl ester group to a carboxylic acid. This is a standard functional group interconversion. documentsdelivered.com
Ester Hydrolysis: The methyl ester of 8-(2-fluorophenyl)-8-oxooctanoate can be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. uchicago.eduoup.com
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of an aqueous acid (e.g., HCl or H₂SO₄) will drive the equilibrium towards the carboxylic acid and methanol. arkat-usa.org
Base-Promoted Saponification: A more common and often irreversible method is saponification, which involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. uchicago.edu This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org
Chemoselective Transformations and Protecting Group Strategies
In a molecule with multiple functional groups, such as the keto-ester intermediate, chemoselectivity is crucial. Protecting groups can be employed to mask one functional group while another is being manipulated. sioc-journal.cnoup.comarkat-usa.orgvanderbilt.eduacs.org
Carboxylic Acid Protection: In the context of this synthesis, the carboxylic acid end of the octanoic acid chain is effectively protected as a methyl ester. Esters are common protecting groups for carboxylic acids because they are stable under a variety of reaction conditions, including those of Friedel-Crafts acylation, yet can be readily deprotected. umn.eduorganic-chemistry.org
Orthogonal Protection: In more complex syntheses, orthogonal protecting groups might be used. These are groups that can be removed under different conditions without affecting each other. sioc-journal.cn For example, if other sensitive functional groups were present, one might choose a benzyl (B1604629) ester for the carboxylic acid, which can be removed by hydrogenolysis, a condition that would not affect a ketone or a fluoro-substituent.
| Protecting Group | Introduction Method | Removal Conditions |
| Methyl Ester | Fischer Esterification (Methanol, Acid Catalyst) | Acid or Base Hydrolysis |
| Benzyl Ester | Reaction with Benzyl Alcohol (Acid Catalyst) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | Reaction with Isobutylene (Acid Catalyst) | Acidic Conditions (e.g., Trifluoroacetic Acid) |
By carefully selecting precursors and reaction pathways, and by employing appropriate protecting group strategies, this compound can be synthesized efficiently and with high purity.
Catalytic Systems in Compound Synthesis
The synthesis of this compound can be approached through various advanced synthetic methodologies, with a significant focus on catalytic systems to enhance efficiency, selectivity, and sustainability. Both organocatalytic and transition metal-mediated strategies offer potential pathways to this molecule, each with distinct advantages.
Organocatalytic Approaches for Stereocontrol
The application of organocatalysis to the synthesis of this compound, particularly for achieving stereocontrol, is a developing area of research. While specific organocatalytic methods for this exact molecule are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to propose potential synthetic strategies. For instance, asymmetric Friedel-Crafts reactions catalyzed by chiral organocatalysts could potentially introduce chirality to the molecule, although this is more common for reactions creating a stereocenter adjacent to the aromatic ring. Future research may explore the use of chiral Brønsted acids or other organocatalytic systems to achieve enantioselective synthesis of derivatives of this compound.
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-mediated cross-coupling reactions represent a powerful and versatile tool for the formation of the carbon-carbon bond between the fluorophenyl group and the octanoic acid chain. A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation, which is often catalyzed by a Lewis acid like aluminum chloride. masterorganicchemistry.comorganic-chemistry.org
A hypothetical transition metal-catalyzed approach could involve a Suzuki or Negishi-type cross-coupling reaction. For instance, a plausible route would be the coupling of an organozinc or organoboron derivative of fluorobenzene with an acyl chloride derivative of suberic acid. Palladium and nickel complexes are the most common catalysts for such transformations. mdpi.com
Below is a data table outlining a hypothetical palladium-catalyzed cross-coupling reaction for the synthesis of this compound.
| Reaction Component | Example | Role |
| Aryl Halide | 1-fluoro-2-iodobenzene | Electrophile |
| Organometallic Reagent | 8-(chlorooxalyl)octanoic acid methyl ester | Nucleophile |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃ (Potassium carbonate) | Activates the organometallic reagent |
| Solvent | Toluene | Reaction medium |
This method offers the advantage of milder reaction conditions compared to traditional Friedel-Crafts acylation and can exhibit a high degree of functional group tolerance. The choice of ligands on the metal center is crucial for optimizing the reaction's yield and selectivity.
Atom Economy and Sustainable Synthesis Considerations
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. jocpr.com
A common method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene with suberic anhydride, catalyzed by a Lewis acid such as aluminum chloride. masterorganicchemistry.comwikipedia.org
The balanced chemical equation for this reaction is:
C₆H₅F + C₈H₁₂O₃ + AlCl₃ → C₁₄H₁₇FO₃ + AlCl₃ + H₂O
In this reaction, the aluminum chloride catalyst is used in stoichiometric amounts and is typically quenched during the workup, generating significant waste. organic-chemistry.org The water molecule is a byproduct. This results in a lower atom economy.
To improve the sustainability of the synthesis, catalytic Friedel-Crafts acylations using solid acid catalysts or developing alternative synthetic routes with higher atom economy are desirable. For instance, a transition metal-catalyzed cross-coupling reaction, as described in the previous section, could potentially offer a higher atom economy if the catalyst loading is low and byproducts are minimized.
Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity
Mechanistic Investigations of Key Bond Formations and Cleavages
Understanding the mechanisms by which bonds are formed and broken is fundamental to predicting the reactivity of 8-(2-Fluorophenyl)-8-oxooctanoic acid in various chemical environments.
The 2-fluorophenyl group is a key site of reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com However, it also has a lone pair of electrons that can be donated to the ring through a resonance effect (+M), which is directing to the ortho and para positions. In the case of 2-fluorophenyl derivatives, this makes the positions para to the fluorine atom (and ortho to the keto-octanoic acid chain) the most likely sites for electrophilic attack.
Conversely, the strong inductive effect of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) compared to a non-fluorinated benzene (B151609) ring. nih.gov The electron-withdrawing nature of both the fluorine and the carbonyl group enhances the electrophilicity of the ring, facilitating attack by strong nucleophiles.
Quantum-chemical studies on the interaction of benzene with fluorine atoms show that the reaction can proceed via two main channels: hydrogen abstraction to form a phenyl radical or fluorine addition to form an ipso-fluorocyclohexadienyl radical. mdpi.com While this describes the initial fluorination process, the stability of the C-F bond in the final product means that fluoride (B91410) is generally a poor leaving group. nih.gov
The ketone carbonyl group in this compound is a primary center for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond. The reactivity of this group is influenced by both steric and electronic effects. scispace.comresearchgate.net
The presence of the adjacent 2-fluorophenyl ring can modulate the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the fluorine atom can slightly increase the reactivity of the ketone towards nucleophiles. nih.gov Common reactions include:
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.
Enolate Formation: The α-protons on the methylene (B1212753) group adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.
Studies on α-fluoroketones have shown they are highly reactive compounds. d-nb.info While the fluorine in this compound is on the aromatic ring and not in the α-position, its electronic influence is still a factor. The reactivity of ketone species with fluorinating agents is often governed by a combination of steric and electronic factors, typically proceeding through a keto-enol tautomer. scispace.comresearchgate.netsapub.org
The terminal carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. patsnap.com Its acidity allows it to participate in acid-base reactions, and the carbonyl carbon is susceptible to nucleophilic attack, particularly after activation. Common transformations include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) yields the corresponding ester.
Amide Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like DCC or by conversion to an acyl chloride) followed by reaction with an amine produces an amide. Amides are generally stable and play a crucial role in linking molecular scaffolds. researchgate.net
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Decarboxylation: While generally requiring harsh conditions for alkanoic acids, decarboxylation can be facilitated by specific functional groups in the β-position.
The carboxylic acid group is a key determinant in the molecule's physical properties, such as solubility and cell permeability, due to its ability to ionize at physiological pH. researchgate.netresearchgate.net It can also be replaced with bioisosteres like tetrazoles or hydroxamic acids to modify the molecule's properties while retaining its essential binding interactions. nih.gov
Influence of Fluorine Substitution on Electronic Properties and Reaction Rates
The substitution of a hydrogen atom with fluorine on the phenyl ring significantly alters the molecule's electronic landscape. tandfonline.com Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal from the aromatic ring. numberanalytics.com This effect generally deactivates the ring towards electrophilic attack.
However, fluorine can also donate electron density through resonance. nih.gov This dual nature influences reaction rates and pathways. The strong inductive effect can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and potentially decreasing reactivity towards electron-rich species. numberanalytics.com
Computational studies on fluorinated dibenzotetraaza-annulene complexes have shown that fluorination lowers the energy of molecular orbitals (MOs) compared to their non-halogenated counterparts. nih.gov This stabilization of both HOMO and LUMO can impact the molecule's photophysical properties and reactivity. The electron-withdrawing capability of fluorine pulls electron density from the rings to the periphery of the molecule. nih.gov
| Property | Influence of Fluorine Substitution | Reference |
| Ring Reactivity (Electrophilic) | Deactivated due to strong inductive effect (-I). | numberanalytics.com |
| Ring Reactivity (Nucleophilic) | Activated due to strong inductive effect (-I). | nih.gov |
| Acidity of Neighboring Groups | Can be increased due to electron withdrawal. | tandfonline.com |
| Molecular Orbitals (HOMO/LUMO) | Energies are generally lowered (stabilized). | numberanalytics.comnih.gov |
| Metabolic Stability | C-F bond is stronger than C-H, often blocking metabolic oxidation. | tandfonline.com |
Stereoelectronic Effects and Conformational Analysis in Reactivity
Stereoelectronic effects are geometric constraints placed on molecules that arise from orbital overlap considerations. wikipedia.org In this compound, these effects can influence the molecule's preferred conformation and, consequently, its reactivity.
The long, flexible octanoic acid chain allows for numerous conformations. However, interactions between the orbitals of the C-F bond and adjacent sigma bonds can lead to preferences for specific dihedral angles. One notable phenomenon is the gauche effect , where a conformation with substituents gauche (approximately 60° apart) to each other is more stable than the anti conformation. This is often observed in F-C-C-X systems and is attributed to a stabilizing σ → σ* hyperconjugation interaction. researchgate.net
These conformational preferences, dictated by stereoelectronic effects, can impact how the molecule binds to a receptor or an enzyme's active site, ultimately influencing its biological activity. researchgate.net
Computational and Theoretical Investigations of 8 2 Fluorophenyl 8 Oxooctanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic distribution and geometric parameters of 8-(2-fluorophenyl)-8-oxooctanoic acid.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground state geometries of molecules with a high degree of accuracy. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine the most stable three-dimensional arrangement of its atoms.
The long octanoic acid chain introduces significant conformational flexibility. DFT calculations would identify the lowest energy conformer, which is likely to be a result of a balance between intramolecular hydrogen bonding (between the carboxylic acid proton and the carbonyl oxygen) and the steric effects of the alkyl chain.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Representative DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-F | ~1.35 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-O (carboxylic) | ~1.35 Å | |
| C=O (carboxylic) | ~1.21 Å | |
| Bond Angle | F-C-C | ~118° |
| C-C=O (carbonyl) | ~120° | |
| Dihedral Angle | F-C-C=O | ~180° (s-trans) |
Note: The values in this table are representative and based on typical DFT calculations for similar functional groups. Actual values would be obtained from a specific DFT study on the title compound.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of the molecule.
For this compound, the HOMO is expected to be localized primarily on the 2-fluorophenyl ring, which is rich in π-electrons, and potentially on the oxygen atoms of the carbonyl and carboxyl groups due to their lone pairs. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the aromatic ring, indicating these as the primary sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The presence of the fluorine atom and the carbonyl group, both being electron-withdrawing, would likely lower the energies of both the HOMO and LUMO compared to an unsubstituted analogue.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Representative Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimations based on FMO analyses of structurally related compounds and serve as a representative example.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for finding the ground state geometry, a molecule as flexible as this compound can adopt a multitude of conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are employed to explore this vast conformational space.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water), one can observe how it folds and flexes, and identify the most populated conformational states. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a realistic environment. For long-chain fatty acids like octanoic acid, MD simulations have revealed the formation of dimers and larger clusters in both melt and solution phases. scirp.org
The simulation would likely reveal various folded and extended conformations of the octanoic acid chain. The interaction between the polar carboxylic acid head and the relatively nonpolar fluorophenyl ketone tail, mediated by the flexible alkyl chain, would be a key aspect to analyze. The simulations could also provide information on the hydration shell around the molecule and the dynamics of water molecules in its vicinity.
In Silico Modeling of Reactivity and Reaction Pathways
In silico modeling provides a means to predict the reactivity of this compound and to explore potential reaction pathways without the need for laboratory experiments. These models often use the electronic structure information obtained from quantum chemical calculations.
For instance, the reactivity of the carbonyl group towards nucleophiles can be modeled. The calculated partial charges on the atoms would show a significant positive charge on the carbonyl carbon, confirming its electrophilicity. The reaction pathway for, say, the reduction of the ketone or the esterification of the carboxylic acid could be mapped out by calculating the structures and energies of transition states and intermediates.
Furthermore, the reactivity of the aromatic ring in electrophilic substitution reactions can be predicted. The electron-withdrawing nature of the carbonyl group and the fluorine atom would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to the acyl group.
Predictive Algorithms for Structure-Reactivity Relationships
Predictive algorithms, often based on Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the properties and reactivity of this compound based on its structural features. While building a specific QSAR model would require a dataset of related compounds with known activities, existing models can provide valuable predictions.
These algorithms use molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties—to build a mathematical model that relates these descriptors to a particular activity or property. For example, the lipophilicity (logP) of the molecule, a key parameter in drug design, can be predicted using such algorithms. The presence of the fluorine atom is known to often increase lipophilicity, which can have significant effects on the pharmacokinetic properties of a molecule. nih.gov
By comparing the predicted properties of this compound with those of other known compounds, it is possible to infer its potential biological activity or chemical behavior. For instance, the structural alert of an aromatic amine is known to be associated with mutagenicity, and similar in silico tools can be used to assess the potential toxicity of new chemical entities. youtube.comnih.gov
Mechanistic Biochemistry and Molecular Target Interactions
Investigation of Enzyme-Ligand Interactions
While specific enzymatic assays for 8-(2-Fluorophenyl)-8-oxooctanoic acid are not extensively documented in publicly available literature, its structural components suggest potential inhibitory activity against certain enzyme classes.
Tyrosinase: This copper-containing enzyme is a key regulator in melanin (B1238610) biosynthesis. nih.gov Its active site is a target for inhibitors aimed at controlling hyperpigmentation. Compounds with moieties capable of chelating copper ions can act as effective tyrosinase inhibitors. nih.gov The keto-acid portion of this compound could potentially interact with the dicopper center of tyrosinase. Furthermore, numerous carboxylic acid compounds have demonstrated the ability to inhibit tyrosinase activity. mdpi.com
Kynurenine (B1673888) Pathway Enzymes: The kynurenine pathway is central to tryptophan metabolism, and its dysregulation is implicated in neurodegenerative diseases. nih.govnih.gov Enzymes in this pathway, such as kynurenine 3-monooxygenase (KMO), are significant therapeutic targets. nih.govmdpi.com Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid. mdpi.com Small molecule inhibitors, including those with fluorinated aromatic rings, have been developed to target KMO. mdpi.com
The mechanism by which a compound like this compound might inhibit an enzyme can be elucidated through kinetic studies. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. Flavonoids and other phenolic compounds often act as competitive inhibitors of tyrosinase. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. nih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalysis. Certain carboxylic acids exhibit this type of inhibition against tyrosinase. mdpi.com
Suicide Substrate: Some inhibitors can be processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. nih.gov
The specific mechanism for this compound would depend on its binding affinity for the free enzyme versus the enzyme-substrate complex.
| Inhibition Type | Description | Effect on Kinetic Parameters |
|---|---|---|
| Competitive | Inhibitor binds only to the enzyme's active site. | Increases Km, Vmax remains unchanged. |
| Non-competitive | Inhibitor binds to a site other than the active site on the free enzyme or enzyme-substrate complex. | Km remains unchanged, Vmax decreases. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both Km and Vmax. |
| Mixed | Inhibitor binds to a site other than the active site, but has different affinities for the free enzyme and the enzyme-substrate complex. | Alters both Km and Vmax. |
Exploration of Protein-Compound Binding Modes
Understanding how this compound physically interacts with a protein target is crucial for explaining its biological activity and for guiding further structural optimization.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.commdpi.com This method allows for the analysis of potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the ligand-receptor complex. nih.govf1000research.com For a compound like this compound, docking studies could reveal how the carboxylic acid, ketone, and fluorophenyl groups orient themselves within a binding pocket to maximize favorable interactions with amino acid residues. Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the complex over time.
The inclusion of a fluorine atom in pharmaceutical compounds is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The fluorine atom in the 2-position of the phenyl ring in this compound can play several roles in molecular recognition:
Enhanced Binding Affinity: Due to its high electronegativity, fluorine can participate in hydrogen bonds and other polar interactions with receptor sites, potentially increasing binding affinity. researchgate.net
Metabolic Stability: The carbon-fluorine bond is very strong, and placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov
Conformational Control: The presence of a fluorine atom can influence the preferred conformation (shape) of the molecule, which can pre-organize it for optimal binding to its target. nih.gov
Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and access hydrophobic binding pockets within proteins. researchgate.net
Modulation of Specific Biochemical Pathways
By inhibiting key enzymes, a compound can modulate entire metabolic or signaling pathways. Based on its potential targets, this compound could influence pathways such as melanogenesis and tryptophan metabolism.
Melanogenesis Pathway: Inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, would lead to a downstream reduction in the production of melanin. mdpi.com This is the primary mechanism of action for many skin-lightening agents. mdpi.com By potentially inhibiting tyrosinase, this compound could modulate this pathway.
Kynurenine Pathway: Inhibition of KMO would block the conversion of kynurenine to 3-hydroxykynurenine. nih.gov This would cause a build-up of kynurenine, which would then be shunted towards the production of kynurenic acid, a neuroprotective antagonist of NMDA receptors. nih.govmdpi.com This modulation rebalances the pathway away from the production of potentially neurotoxic metabolites like quinolinic acid. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
While specific comprehensive SAR studies focused solely on this compound are not extensively documented in publicly available literature, we can infer potential relationships by examining studies on structurally related compounds, such as phenylalkanoic acids and keto acids. These studies provide a framework for understanding the key structural motifs that likely contribute to the biological activity of this compound.
The core structure of this compound comprises three key features: the octanoic acid chain, the ketone group at the 8-position, and the 2-fluorophenyl substituent. Variations in any of these components can be expected to significantly alter the compound's interaction with biological targets.
The Ketone Group: The carbonyl group introduces a polar region into the molecule, capable of forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine within an enzyme's active site. The position of this ketone group at the gamma-position relative to the carboxylic acid is a common feature in various biologically active molecules.
The 2-Fluorophenyl Substituent: The nature and position of the substituent on the phenyl ring are paramount in determining the electronic and steric properties of the molecule. The fluorine atom at the ortho-position is of particular interest. Fluorine is a highly electronegative atom and can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and participate in specific interactions such as hydrogen bonding or halogen bonding with the target protein.
Research on related phenylalkanoic acid derivatives has demonstrated that the presence and position of a halogen substituent can significantly modulate biological activity. For instance, in some enzyme inhibitors, a fluorine atom can enhance binding affinity by forming favorable interactions with the protein backbone or specific amino acid side chains.
To illustrate the potential impact of structural modifications, the following table outlines hypothetical analogs of this compound and their predicted effects on biological activity based on established SAR principles.
| Compound | Modification | Predicted Effect on Activity | Rationale |
| Analog 1 | Removal of the fluorine atom | Likely decrease | Loss of potential halogen bonding or specific hydrogen bond interactions. Altered electronic properties of the phenyl ring. |
| Analog 2 | Shifting the fluorine to the para-position | Variable | May alter the binding orientation within the target site. The electronic effect on the ketone may be different. |
| Analog 3 | Shortening the alkyl chain to hexanoic acid | Likely decrease | Suboptimal positioning within the binding pocket due to reduced hydrophobic interactions. |
| Analog 4 | Replacing the ketone with a hydroxyl group | Significant change | Loss of the hydrogen bond accepting capability of the carbonyl and introduction of a hydrogen bond donor. This would drastically alter binding characteristics. |
| Analog 5 | Esterification of the carboxylic acid | Loss of activity | The negatively charged carboxylate is often a key anchoring point for binding to biological targets. |
These predictions are based on general principles of medicinal chemistry. Detailed experimental validation through the synthesis and biological evaluation of these and other analogs would be necessary to establish a definitive SAR for this class of compounds. Such studies would typically involve measuring the inhibitory concentration (IC50) or other relevant biological activity metrics against a specific molecular target.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 8-(2-Fluorophenyl)-8-oxooctanoic acid, offering precise information about the chemical environment of magnetically active nuclei.
A comprehensive NMR analysis involves probing multiple types of nuclei within the molecule, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), to assemble a complete structural picture.
¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the octanoic acid chain. The protons closer to the electron-withdrawing ketone and carboxylic acid groups are expected to appear at a lower field (higher ppm). rsc.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. oregonstate.edu Key signals would include those for the carbonyl carbon of the ketone, the carboxyl carbon of the acid, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic coupling), and the distinct carbons of the aliphatic chain. wisc.edulibretexts.org The carbonyl and carboxyl carbons are typically found significantly downfield. docbrown.info
¹⁹F NMR Spectroscopy : As a molecule containing a fluorine atom, ¹⁹F NMR is a highly sensitive and valuable tool. nih.gov It provides a specific signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. researchgate.net The coupling between the fluorine and adjacent protons or carbons can further confirm the substitution pattern on the aromatic ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -COOH | 10.0-12.0 (s, 1H) | C=O (Ketone) | 195-205 |
| Aromatic H | 7.1-8.0 (m, 4H) | COOH | 175-185 |
| -CH₂- (α to C=O) | 2.9-3.1 (t, 2H) | C-F (Aromatic) | 160-165 (d) |
| -CH₂- (α to COOH) | 2.2-2.4 (t, 2H) | Aromatic C | 115-135 |
| -CH₂- (Aliphatic) | 1.2-1.8 (m, 8H) | Aliphatic C | 24-45 |
s = singlet, t = triplet, m = multiplet, d = doublet
To unambiguously assign the signals from 1D NMR and map out the molecular connectivity, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons along the octanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms and protons. This experiment is crucial for definitively assigning which proton signal corresponds to which carbon signal in the aliphatic chain.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connection between the fluorophenyl ring, the ketone group, and the start of the octanoic acid chain.
In situ NMR allows for the real-time monitoring of a chemical reaction as it proceeds within the NMR spectrometer. rsc.org This technique could be applied to the synthesis of this compound, for example, in a Friedel-Crafts acylation reaction. By acquiring spectra at regular intervals, one could observe the depletion of reactant signals and the concurrent emergence and increase of product signals. cardiff.ac.ukcardiff.ac.uk This provides valuable kinetic data and insight into the reaction mechanism, helping to optimize reaction conditions such as temperature and time. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion, which can be used to determine the elemental formula of this compound. rsc.orgrsc.org The theoretical exact mass of the compound (C₁₄H₁₇FO₃) can be calculated, and the experimental value from HRMS is expected to match this value to within a few parts per million, confirming the molecular formula. mdpi.com
Table 2: Molecular Weight Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇FO₃ |
| Average Molecular Weight | 252.28 g/mol |
| Monoisotopic Mass | 252.1162 Da |
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing the purity of a sample and identifying components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. jmchemsci.com For a compound like this compound, derivatization of the carboxylic acid group (e.g., to a methyl ester) is typically required to increase its volatility. researchgate.net The gas chromatogram would show a primary peak for the derivatized product, and any smaller peaks would indicate impurities. The mass spectrum of each peak helps in its identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is well-suited for the analysis of less volatile or thermally sensitive compounds and does not typically require derivatization for this type of molecule. qub.ac.uk A reversed-phase LC method could effectively separate this compound from starting materials or by-products. mdpi.com The mass spectrometer detector provides molecular weight information for each separated component, allowing for robust purity assessment and impurity identification. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
For a molecule like this compound, an FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct functional moieties. Theoretical analysis suggests the presence of the following key vibrational modes:
Carbonyl (C=O) Stretching: Two distinct carbonyl groups are present: the ketone and the carboxylic acid. The aryl ketone C=O stretching vibration typically appears in the region of 1680-1700 cm⁻¹. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, often showing a broad profile due to hydrogen bonding.
Hydroxyl (O-H) Stretching: The carboxylic acid group features a broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.
C-H Stretching: Aromatic C-H stretching vibrations from the fluorophenyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the octanoic acid chain would appear in the 2850-2960 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond of the 2-fluorophenyl group is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.
Aromatic C=C Stretching: Vibrations from the benzene (B151609) ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. The C=O stretching bands are also prominent in Raman spectra. Aromatic ring vibrations often produce strong and sharp Raman signals, which would be useful for confirming the substitution pattern of the phenyl ring. The C-F bond, while showing a strong IR absorption, typically yields a weaker Raman signal.
A comprehensive analysis using both FT-IR and Raman spectroscopy would be necessary for a complete vibrational assignment and structural confirmation of this compound.
Table 1: Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Raman Activity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
| Aliphatic Chain | C-H Stretch | 2850-2960 | Medium |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Medium-Strong |
| Aryl Ketone | C=O Stretch | 1680-1700 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
X-ray Diffraction for Crystalline State Structure Elucidation
Specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.
Should a suitable crystal of this compound be grown, X-ray diffraction analysis would reveal critical structural details, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the octanoic acid chain, the ketone, and the 2-fluorophenyl group.
Molecular Conformation: The dihedral angles throughout the aliphatic chain and the relative orientation of the fluorophenyl ring with respect to the rest of the molecule would be determined. This would show whether the alkyl chain adopts a linear, extended conformation or a more folded state in the crystal lattice.
Intermolecular Interactions: The analysis would elucidate the nature of non-covalent interactions that stabilize the crystal packing. For this molecule, it is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. Other potential interactions include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings of adjacent molecules.
For a related compound, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, X-ray diffraction studies have shown that the crystal structure contains dimers formed by intermolecular O-H···O hydrogen bonding between the carboxylic acid groups. It also revealed a three-dimensional network stabilized by N-H···O, C-H···O, and C-H···F interactions. It is plausible that this compound would exhibit similar, though not identical, packing motifs driven by hydrogen bonding.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Anticipated Value / Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |
| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimer), C-H···O, C-H···F |
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Synthetic Exploration of Structural Analogues
The 2-fluorophenyl group is a critical component that can be systematically modified to probe the effects of electronics and sterics at a potential binding site. Alterations can provide insight into metabolic stability and binding interactions. nih.gov Key modifications include altering the position of the fluorine substituent to the meta (3-position) or para (4-position) to assess the impact of fluorine's location on activity. Another strategy involves replacing the fluorine atom with other halogens, such as chlorine or bromine, to evaluate the role of halogen size and electronegativity. The introduction of small alkyl groups like methyl or electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups can further elucidate electronic and steric requirements.
Table 1: Proposed Modifications to the Fluorophenyl Moiety
| Modification | Specific Analogue Example | Rationale for Synthesis |
| Isomeric Fluorine Position | 8-(3-Fluorophenyl)-8-oxooctanoic acid | To investigate the importance of the fluorine atom's position for biological activity. |
| Halogen Substitution | 8-(2-Bromophenyl)-8-oxooctanoic acid | To study the effect of halogen size and electronegativity on molecular interactions. |
| Introduction of Alkyl Groups | 8-(2-Fluoro-4-methylphenyl)-8-oxooctanoic acid | To probe for steric tolerance at a putative binding site. |
| Bioisosteric Replacement | 8-(Thiophen-2-yl)-8-oxooctanoic acid | To explore the replacement of the phenyl ring with a heteroaromatic system. researchgate.net |
The eight-carbon octanoic acid chain acts as a linker of specific length and flexibility. Modifying this chain is a common strategy to optimize spatial orientation and physicochemical properties. Research on related fatty acids indicates that chain length can significantly influence metabolism and cellular processing. nih.govnih.gov Strategies include altering the chain length by synthesizing shorter (e.g., hexanoic, heptanoic) or longer (e.g., nonanoic, decanoic) acid analogues to determine the optimal distance between the terminal functional groups. semanticscholar.org The introduction of conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, can also be explored to reduce the chain's flexibility and lock it into a more defined conformation.
Table 2: Proposed Modifications to the Octanoic Acid Chain
| Modification | Specific Analogue Example | Rationale for Synthesis |
| Chain Length Variation | 10-(2-Fluorophenyl)-10-oxodecanoic acid | To determine the optimal linker length for biological activity. nih.govsemanticscholar.org |
| Introduction of Unsaturation | 8-(2-Fluorophenyl)-8-oxooct-6-enoic acid | To introduce conformational rigidity and study the effect of planarity. |
| Incorporation of Cyclic Groups | 8-(2-Fluorophenyl)-8-oxo-4-cyclopropyl-octanoic acid | To reduce flexibility and explore specific spatial arrangements. |
| Branching | 8-(2-Fluorophenyl)-8-oxo-7-methyloctanoic acid | To enhance metabolic stability against processes like β-oxidation. |
The ketone group at the 8-position is a polar, hydrogen bond-accepting feature that can be pivotal for biological interactions. Its modification can help determine its role in binding or mechanism. The most direct alteration is the reduction of the ketone to a secondary alcohol, 8-(2-Fluorophenyl)-8-hydroxyoctanoic acid, which changes its electronic properties and introduces a hydrogen bond donor. The ketone can also be converted to an oxime or other derivatives to probe the necessity of the carbonyl oxygen for activity.
Table 3: Proposed Modifications to the Ketone Functionality
| Modification | Specific Analogue Example | Rationale for Synthesis |
| Reduction | 8-(2-Fluorophenyl)-8-hydroxyoctanoic acid | To replace the carbonyl with a hydroxyl group, altering electronic character and hydrogen bonding potential. |
| Oximation | 8-(2-Fluorophenyl)-8-(hydroxyimino)octanoic acid | To explore the importance of the carbonyl group and introduce new interaction possibilities. |
| Bioisosteric Replacement | 8-(2-Fluorophenyl)octanoic acid (des-oxo) | To completely remove the ketone functionality and assess its contribution to activity. |
Design and Synthesis of Mechanistic Probes
To investigate the molecular mechanisms of action, specialized probes can be synthesized. These tools are designed to trace the molecule's metabolic fate or identify its direct biological targets.
Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound within a biological system. nih.gov By incorporating stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at specific positions, researchers can use mass spectrometry or NMR to track the molecule and its metabolites. nih.govsciforum.net For 8-(2-Fluorophenyl)-8-oxooctanoic acid, placing a ¹³C label at the carboxylic acid carbon (C1) would allow for the monitoring of reactions involving this group, such as conjugation or decarboxylation. Labeling the entire octanoic acid chain with ¹³C ([U-¹³C₈]) would enable tracing of its catabolism, potentially through pathways like β-oxidation. nih.govnih.gov
Table 4: Proposed Isotopic Labeling Strategies
| Isotopologue | Labeling Position | Investigative Purpose |
| [1-¹³C]-8-(2-Fluorophenyl)-8-oxooctanoic acid | Carboxylic acid carbon | To trace metabolic pathways involving the carboxyl group, such as amide bond formation or decarboxylation. nih.gov |
| [¹³C₈]-8-(2-Fluorophenyl)-8-oxooctanoic acid | All eight carbons of the octanoic chain | To follow the complete metabolic breakdown of the fatty acid chain, for instance, via β-oxidation. nih.gov |
| [²H₁₃]-8-(2-Fluorophenyl)-8-oxooctanoic acid | All non-exchangeable protons on the octanoic chain | To provide a heavy-labeled internal standard for quantitative mass spectrometry studies. |
Identifying the cellular binding partners of a compound is crucial for understanding its mechanism of action. This can be achieved by synthesizing bioconjugated probes where the parent molecule is attached to a reporter tag. researchgate.net The carboxylic acid terminus of this compound is the most convenient handle for conjugation. It can be activated and linked, often via a flexible spacer, to a tag like biotin (B1667282) for affinity purification (pull-down) of target proteins or a fluorophore (e.g., fluorescein) for visualization in cells via fluorescence microscopy.
Table 5: Proposed Bioconjugation Strategies
| Probe Type | Reporter Tag | Linker Example | Application |
| Affinity Probe | Biotin | Polyethylene glycol (PEG) | To identify and isolate binding proteins from cell lysates for subsequent identification by mass spectrometry. |
| Imaging Probe | Fluorescein | Amino-hexanoic acid | To visualize the subcellular localization of the compound in living cells using fluorescence microscopy. researchgate.net |
| Crosslinking Probe | Diazirine | Alkyl chain with terminal diazirine | To covalently capture binding partners upon photoactivation for more robust target identification. |
Lack of Specific Research Data for this compound Derivatization and Prodrug Strategies
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research focusing on the combinatorial chemistry, library synthesis for Structure-Activity Relationship (SAR) studies, or the development of prodrugs for the chemical compound this compound.
The investigation sought to uncover academic and industrial research detailing derivatization strategies pertinent to this specific molecule. However, the search did not yield any studies that have utilized this compound as a central scaffold for creating chemical libraries aimed at exploring its biological activities. Similarly, there is no accessible information regarding efforts to synthesize prodrugs of this compound to enhance its bioavailability for research purposes.
General principles of combinatorial chemistry and prodrug design are well-established in the field of medicinal chemistry. These strategies are broadly applied to various lead compounds to optimize their pharmacological properties. For instance, combinatorial chemistry allows for the rapid synthesis of a multitude of structurally related analogues, which can then be screened to establish SAR. This process is crucial for identifying key structural motifs responsible for a compound's efficacy and selectivity.
Likewise, the development of prodrugs is a common approach to overcome pharmacokinetic challenges such as poor absorption or rapid metabolism. This typically involves chemically modifying the parent drug in such a way that the resulting derivative is inactive but is converted to the active form within the body.
Despite the wide applicability of these techniques, it appears that this compound has not been the subject of such focused investigations, or at least, the results of any such studies are not available in the public domain. Therefore, the specific content requested for the subsections on "Combinatorial Chemistry and Library Synthesis for SAR Studies" and "Development of Prodrugs for Enhanced Bioavailability Research" cannot be generated without resorting to speculation, which would not adhere to the required standards of scientific accuracy.
Emerging Research Avenues and Translational Perspectives in Chemical Research
Integration with Systems Chemical Biology Approaches
Systems chemical biology offers a holistic framework for understanding the mechanism of action of small molecules by investigating their effects on complex biological systems. The integration of 8-(2-Fluorophenyl)-8-oxooctanoic acid into systems chemical biology approaches would involve a multi-pronged strategy to elucidate its biological targets and off-targets, as well as its impact on cellular pathways and networks.
A primary step would be target identification, which could be achieved through affinity-based proteomics or computational target prediction. By immobilizing the compound on a solid support, it can be used as bait to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a list of potential cellular targets.
Furthermore, transcriptomic and proteomic profiling of cells treated with this compound would offer a global view of the cellular response to the compound. Changes in gene and protein expression levels can help to identify the signaling pathways and biological processes that are perturbed by the compound. This unbiased approach can reveal unexpected mechanisms of action and potential therapeutic applications. The integration of these large-scale datasets with computational network models would allow for the construction of a comprehensive picture of the compound's cellular effects.
Novel Applications as Chemical Probes in Biological Systems
The structural features of this compound, namely the presence of a keto group and a carboxylic acid moiety, make it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or enzyme.
To be utilized as a chemical probe, this compound could be derivatized to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. This would enable the visualization and tracking of the compound within cells, as well as the identification of its subcellular localization. Additionally, a photo-affinity label could be introduced into the molecule, which upon photoactivation would form a covalent bond with its target protein, facilitating its identification.
The development of such probes would be invaluable for studying the biological roles of the target proteins of this compound in their native cellular environment. These tools would allow for a more precise understanding of the compound's mechanism of action and could aid in the validation of its targets for therapeutic intervention.
Advancements in Asymmetric Synthesis of Chiral Analogues
The presence of a carbonyl group in this compound raises the possibility of creating a chiral center through its reduction to a hydroxyl group. The resulting chiral alcohol would exist as two enantiomers, which could exhibit different biological activities and pharmacological profiles. Therefore, the development of methods for the asymmetric synthesis of these chiral analogues is of significant interest.
Several strategies could be employed for the enantioselective synthesis of the chiral derivatives of this compound. One approach involves the use of chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, in the hydrogenation of the ketone. These catalysts, bearing chiral ligands, can stereoselectively deliver hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer.
Another strategy is the use of biocatalysis, employing enzymes such as ketoreductases. These enzymes are known for their high enantioselectivity and ability to operate under mild reaction conditions. By screening a library of ketoreductases, it is possible to identify an enzyme that can reduce the ketone in this compound to the desired chiral alcohol with high enantiomeric excess. The development of such synthetic routes is crucial for the stereochemical investigation and potential therapeutic development of the chiral analogues of this compound.
| Asymmetric Synthesis Strategy | Catalyst/Enzyme | Potential Advantages |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | High turnover numbers, broad substrate scope. |
| Biocatalytic Reduction | Ketoreductases | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Future Directions in Computational-Aided Design
Computational-aided drug design (CADD) plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. For this compound, CADD can be instrumental in predicting its potential biological targets and in designing novel analogues with improved potency and selectivity.
Molecular docking simulations can be used to predict the binding mode of this compound to the active sites of various enzymes, particularly those for which keto-acid derivatives are known inhibitors. researchgate.net This can help to prioritize potential targets for experimental validation. For instance, enzymes such as integrases are potential targets for diketo acid derivatives. nih.gov The insights from docking studies can guide the design of new derivatives with modified substituents on the phenyl ring or alterations to the octanoic acid chain to enhance binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, thereby guiding the synthetic efforts towards more promising candidates. The use of computational tools can provide a comprehensive understanding of the molecule's characteristics and potential as a therapeutic agent. nih.gov
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Prediction of binding modes to protein targets. | Identification of key interactions, prioritization of potential targets. researchgate.netmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structure with activity. | Prediction of the biological activity of novel analogues. researchgate.net |
| Virtual Screening | In silico screening of compound libraries against a target. | Identification of new hit compounds with similar scaffolds. |
Q & A
Q. What are the recommended synthetic routes for 8-(2-Fluorophenyl)-8-oxooctanoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis of fluorinated aromatic keto acids typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid (structurally analogous) is synthesized via acylation of 2-fluorobenzene with succinic anhydride, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . To optimize purity:
- Use anhydrous conditions to minimize side reactions.
- Employ recrystallization with ethanol/water (80:20 v/v) to isolate high-purity crystals.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and ketone carbonyl (δ 200–210 ppm in 13C). Compare with 4-(2-Fluorophenyl)-4-oxobutanoic acid, where the ketone resonates at δ 202 ppm .
- FT-IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹.
- LC-MS/MS : Use electrospray ionization (ESI-) to detect the molecular ion [M-H]⁻ (calculated m/z for C14H15FO3: 264.1) and fragment ions (e.g., m/z 121 for fluorophenyl group) .
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation and photodegradation.
- Handling : Use gloveboxes for air-sensitive steps, as fluorinated compounds may hydrolyze in humid environments .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to EPA guidelines for fluorinated organics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated aromatic keto acids like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. neuroprotective effects) may arise from structural isomerism or assay variability. To address this:
- Structural Verification : Use X-ray crystallography (as done for 4-(2-Fluorophenyl)-4-oxobutanoic acid) to confirm stereochemistry .
- Dose-Response Studies : Test IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.
- Comparative Analysis : Benchmark against analogs like 4-Fluorophenylacetic acid (IC50 15.0 µM for antimicrobial activity) to contextualize potency .
Q. What computational strategies are recommended to predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like KYN-3-OHase (PDB ID: 6NIB). The fluorophenyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .
- DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the ketone moiety is electrophilic (partial charge +0.25) .
- MD Simulations : Simulate binding stability over 100 ns to assess conformational changes in the enzyme active site.
Q. How should metabolic pathway studies be designed to assess the biological fate of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human or rat) to identify phase I metabolites (e.g., hydroxylation at the β-position). Monitor via UPLC-QTOF-MS .
- Isotopic Labeling : Synthesize 13C-labeled analogs to track metabolic intermediates in urine or plasma.
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorometric assays, as done for PFOA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
